Chorismic acid barium salt
Overview
Description
Chorismic acid barium salt, also known as trans-3-([1-Carboxyethenyl]oxy)-4-hydroxy-1,5-cyclohexadiene-1-carboxylic acid, is an intermediate in the biosynthesis of aromatic amino acids via the shikimate pathway . It is used as a precursor for a number of important biological compounds .
Synthesis Analysis
Chorismic acid barium salt is synthesized via the shikimate pathway and is used as a precursor for several important biological compounds such as the aromatic amino acids tyrosine and phenylalanine, indole, ubiquinone, 2,3-dihydroxybenzoic acid (DHB), and para-aminobenzoate (pABA) .Molecular Structure Analysis
The molecular formula of Chorismic acid barium salt is C10H8BaO6 . It has a molecular weight of 361.49 .Chemical Reactions Analysis
Chorismic acid barium salt is involved in the shikimate pathway, which is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .Scientific Research Applications
1. Intermediate in Aromatic Biosynthesis
Chorismic acid is identified as a new intermediate in the biosynthesis of aromatic compounds. It has been isolated as a barium salt and plays a crucial role in the metabolic pathways leading to the synthesis of aromatic amino acids in microorganisms and plants. This discovery is significant in understanding the biosynthesis of aromatic compounds at the molecular level (Gibson & Jackman, 1963).
2. Role in tRNA Modification
Chorismic acid is a key metabolite in the modification of transfer RNA (tRNA). It is the common precursor for the biosynthesis of aromatic amino acids and certain vitamins. The absence of chorismic acid can affect the formation of modified nucleosides in tRNA, highlighting its importance in the synthesis of these nucleosides and its link to intermediary metabolism and translation (Hagervall et al., 1990).
3. Enzymatic and Chemical Transformations
Chorismic acid undergoes various enzymatic and non-enzymatic transformations. These transformations are essential in understanding the chemical and biological properties of chorismic acid. The study of its thermal decomposition and the isolation of specific compounds formed during these processes contributes to our knowledge of chorismic acid's stability and reactivity (Young, Gibson, & Macdonald, 1969).
4. Crystal Structure Analysis
The molecular structure of chorismic acid has been determined using X-ray crystallography. Understanding its crystal structure is crucial for designing herbicides, fungicides, or bactericides, as it is essential in the metabolism of plants, fungi, and bacteria but not mammals (Afshar et al., 1992).
5. Synthesis and Purification for Biochemical Studies
Chorismic acid is synthesized and purified for biochemical and structural studies of enzymes that utilize it. Efficient methods have been developed for its large-scale production and purification, which are critical for detailed studies of chorismate-utilizing enzymes (Grisostomi et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
barium(2+);(3R,4R)-3-(1-carboxylatoethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6.Ba/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11;/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15);/q;+2/p-2/t7-,8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDEBJYKXCJNO-SCLLHFNJSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-].[Ba+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1O)C(=O)[O-].[Ba+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BaO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55508-12-8 | |
Record name | Chorismic acid barium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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